

Spectroscopic Profile of 4'-Hydroxy-3'-methylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxy-3'-methylacetophenone

Cat. No.: B056492

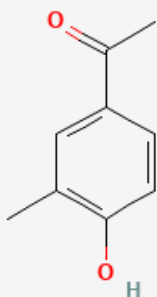
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Hydroxy-3'-methylacetophenone**, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.

Chemical Structure

IUPAC Name: 1-(4-hydroxy-3-methylphenyl)ethanone CAS Number: 876-02-8 Molecular Formula: $C_9H_{10}O_2$ Molecular Weight: 150.17 g/mol



Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **4'-Hydroxy-3'-methylacetophenone**, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **4'-Hydroxy-3'-methylacetophenone** provides detailed information about the proton environments in the molecule. Data is presented for two common deuterated solvents, Chloroform-d (CDCl_3) and Dimethyl sulfoxide- d_6 (DMSO-d_6).

Table 1: ^1H NMR Spectroscopic Data of **4'-Hydroxy-3'-methylacetophenone**

Assignment	Chemical Shift (δ) in CDCl_3 (ppm)[1]	Chemical Shift (δ) in DMSO-d_6 (ppm)[1]	Multiplicity	Coupling Constant (J) in DMSO-d_6 (Hz) [1]
OH	-	10.3	Singlet	-
H-2'	7.80	7.735	Doublet	2.0
H-6'	7.74	7.686	Doublet of Doublets	8.4, 2.0
H-5'	6.90	6.880	Doublet	8.4
COCH_3	2.575	2.473	Singlet	-
Ar- CH_3	2.303	2.179	Singlet	-

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data of **4'-Hydroxy-3'-methylacetophenone** (Solvent: CDCl_3)

Assignment	Chemical Shift (δ) (ppm)
C=O	196.6
C-4'	158.9
C-1'	130.5
C-2'	130.3
C-6'	128.3
C-3'	120.5
C-5'	111.6
COCH_3	26.5
Ar-CH_3	15.9

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is a representative peak list for a solid sample analyzed by FTIR.

Table 3: Key IR Absorption Bands for **4'-Hydroxy-3'-methylacetophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3000 - 3100	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (methyl groups)
~1680	Strong	C=O stretch (ketone)
1500 - 1600	Medium to Strong	Aromatic C=C ring stretches
~1220	Strong	C-O stretch (phenol)
860 - 680	Strong	Aromatic C-H bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is for electron ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data for **4'-Hydroxy-3'-methylacetophenone**

m/z	Relative Intensity (%)	Assignment
150	42	[M] ⁺ (Molecular Ion)
135	100	[M - CH ₃] ⁺
107	21	[M - COCH ₃] ⁺
77	19	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4'-Hydroxy-3'-methylacetophenone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 scans.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm).

- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4'-Hydroxy-3'-methylacetophenone** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer equipped with an ATR accessory.
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Acquisition and Processing:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

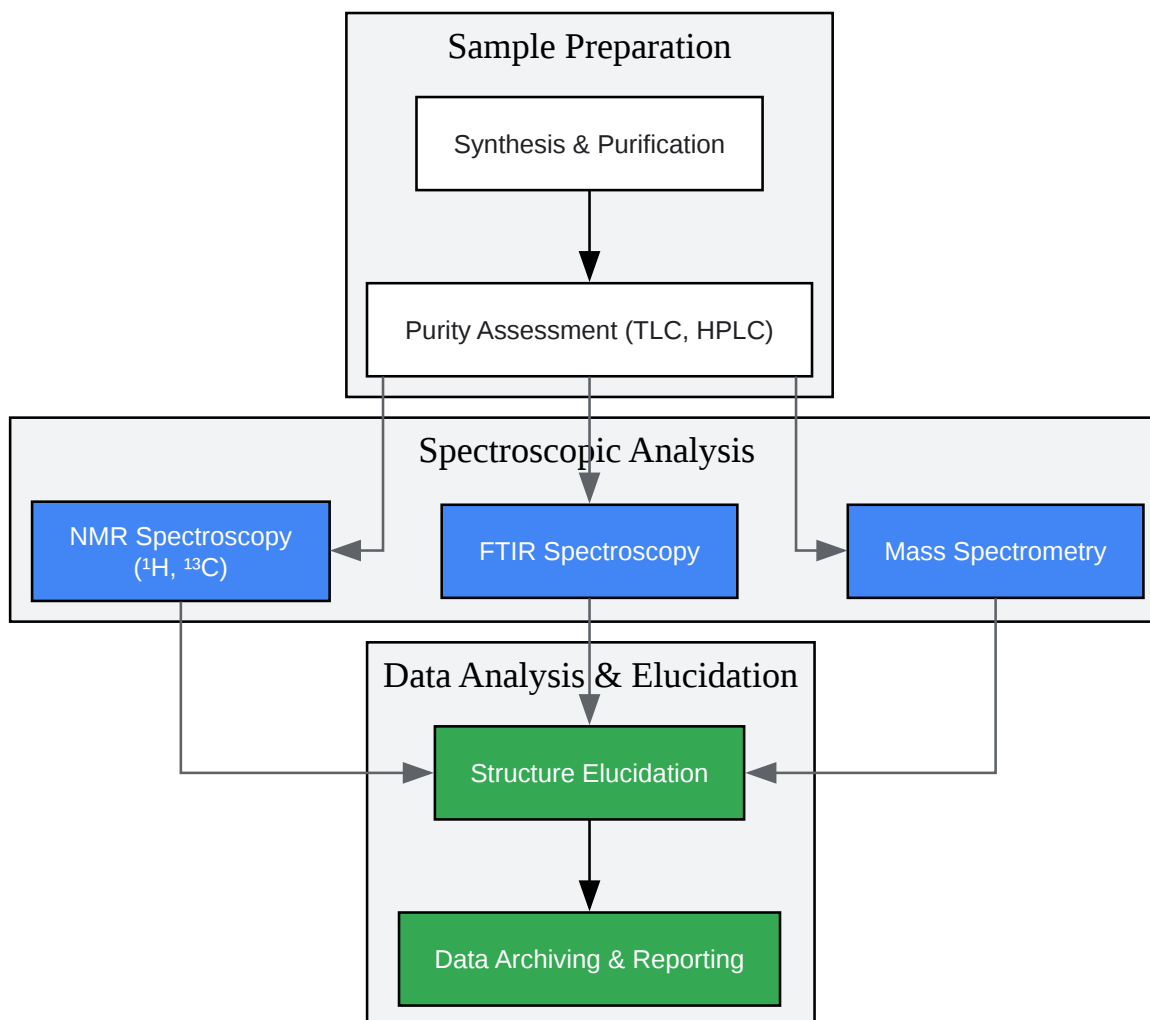
- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

- For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 200-250 °C.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the obtained spectrum with spectral databases for confirmation.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **4'-Hydroxy-3'-methylacetophenone**.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 4'-Hydroxy-3'-methylacetophenone(876-02-8) ¹H NMR spectrum [chemicalbook.com]

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